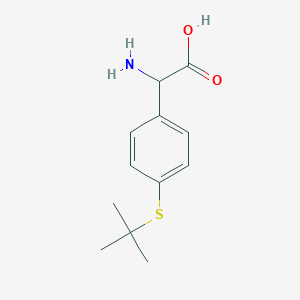
3-(3-bromo-4-methylphenyl)-4-methyl-4H-1,2,4-triazole
Descripción general
Descripción
3-(3-Bromo-4-methylphenyl)-4-methyl-4H-1,2,4-triazole, also known as BMT, is a synthetic organic compound that belongs to the triazole family. It is a colorless, water-soluble, crystalline solid that has a melting point of 159-161 °C and a molecular weight of 237.14 g/mol. BMT has been studied extensively in recent years due to its potential applications in the pharmaceutical and biotechnology industries.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The synthesis and structural characterization of triazole derivatives, including those similar to 3-(3-bromo-4-methylphenyl)-4-methyl-4H-1,2,4-triazole, have been detailed in several studies. For instance, Puviarasan et al. (1999) synthesized 7-methyl-3-(2-methylphenyl)-1,2,4-triazolo[3,4-b][1,3]benzothiazole and its derivatives through photolysis, revealing insights into the structural stability and intermolecular interactions of these compounds (Puviarasan et al., 1999).
Antimicrobial Activities
Several studies have focused on the antimicrobial properties of 1,2,4-triazole derivatives. Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities, finding some compounds exhibited good or moderate activities against test microorganisms (Bektaş et al., 2007). Similarly, Kaplancikli et al. (2008) developed new triazole and triazolothiadiazine derivatives as novel antimicrobial agents, demonstrating significant activity against various bacterial and fungal strains (Kaplancikli et al., 2008).
Antileishmanial and Antimicrobial Studies
Research on triazole derivatives also extends to antileishmanial activities. Süleymanoğlu et al. (2017) theoretically studied 4-amino-1,2,4-triazole derivatives, testing their efficacy against Leishmania infantum promastigotes and finding notable antileishmanial activity (Süleymanoğlu et al., 2017). Desabattina et al. (2014) highlighted the antimicrobial potential of certain 1,2,4-triazole derivatives, emphasizing the role of halogen substituents in enhancing antimicrobial effects (Desabattina et al., 2014).
Cytotoxic and Antimicrobial Activity
Sumangala et al. (2012) synthesized a new group of 6-aryl-3-[4-(methylsulfonyl)benzyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines, evaluating their cytotoxic, antibacterial, and antifungal activity, with some derivatives showing promising biological activity (Sumangala et al., 2012).
Propiedades
IUPAC Name |
3-(3-bromo-4-methylphenyl)-4-methyl-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3/c1-7-3-4-8(5-9(7)11)10-13-12-6-14(10)2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOQGZEDTPZLINR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=CN2C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1545489-09-5 | |
| Record name | 3-(3-bromo-4-methylphenyl)-4-methyl-4H-1,2,4-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



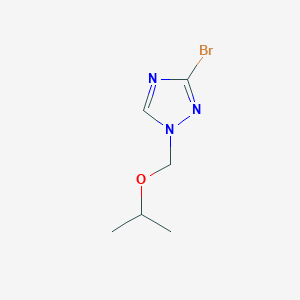
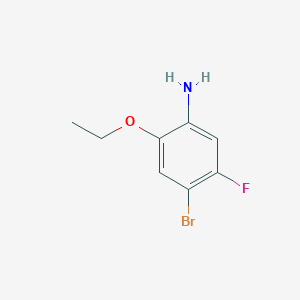

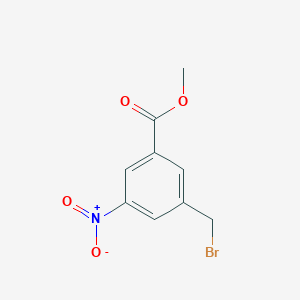
![tert-Butyl 1-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride](/img/structure/B1381589.png)
![5-Iodo-3-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B1381590.png)
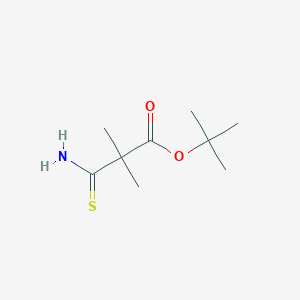

![5-(acetamidomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride](/img/structure/B1381593.png)
